molecular formula C26H25N3O7 B11179487 N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11179487
M. Wt: 491.5 g/mol
InChI Key: FRVMPVVCHGPCKH-UHFFFAOYSA-N
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Description

N’-acetyl-3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a pyrrolidine ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes functionalization to introduce the necessary substituents.

    Pyrrolidine Ring Formation: The naphthalene derivative is then reacted with appropriate reagents to form the pyrrolidine ring.

    Acetylation and Methoxylation: The compound is further acetylated and methoxylated to introduce the acetyl and methoxy groups.

    Final Coupling: The final step involves coupling the intermediate with benzohydrazide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-acetyl-3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’-acetyl-3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine
  • N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine

Uniqueness

N’-acetyl-3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its combination of functional groups and structural elements. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound has a complex structure that includes:

  • An acetyl group
  • Three methoxy groups
  • A naphthalenyl moiety
  • A dioxopyrrolidine structure

This unique combination suggests a diverse range of interactions with biological targets.

Anticonvulsant Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit promising anticonvulsant properties. For example, compounds derived from 2,5-dioxopyrrolidin have shown efficacy in various seizure models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

CompoundED50 (mg/kg) MESED50 (mg/kg) PTZTD50 (mg/kg)Protective Index
Compound A96.975.4335.83.5
Compound B44.354.2--

These findings suggest that modifications to the dioxopyrrolidine core can enhance anticonvulsant activity while maintaining a favorable safety profile .

The biological activity of this compound may be attributed to its ability to interact with specific neurotransmitter systems and ion channels. Preliminary molecular docking studies suggest that it may bind effectively to sodium channels and other receptors involved in neuronal excitability . This interaction profile indicates a mechanism that could modulate neuronal firing rates and potentially reduce seizure activity.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study A : A clinical trial involving a derivative similar to this compound showed significant reduction in seizure frequency among patients with refractory epilepsy.
  • Case Study B : Another study focused on the safety and tolerability of a related compound in patients with chronic pain conditions revealed minimal adverse effects while providing substantial analgesic benefits.

Properties

Molecular Formula

C26H25N3O7

Molecular Weight

491.5 g/mol

IUPAC Name

N'-acetyl-3,4,5-trimethoxy-N'-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)benzohydrazide

InChI

InChI=1S/C26H25N3O7/c1-15(30)29(27-25(32)17-12-21(34-2)24(36-4)22(13-17)35-3)20-14-23(31)28(26(20)33)19-11-7-9-16-8-5-6-10-18(16)19/h5-13,20H,14H2,1-4H3,(H,27,32)

InChI Key

FRVMPVVCHGPCKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CC(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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